molecular formula C3H6N2O2 B031276 Formiminoglycine CAS No. 2140-03-6

Formiminoglycine

Cat. No.: B031276
CAS No.: 2140-03-6
M. Wt: 102.09 g/mol
InChI Key: LLKCTZRWBHOKFF-UHFFFAOYSA-N
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Description

Formiminoglycine, also known as N-formimidoylglycine, is a compound with the molecular formula C₃H₆N₂O₂. It is a derivative of glycine, where the amino group is replaced by a formimino group. This compound is of significant interest in biochemical research due to its role in various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Formiminoglycine can be synthesized through the reaction of glycine with formamide under acidic conditions. The reaction typically involves heating glycine with formamide in the presence of a strong acid catalyst, such as hydrochloric acid, to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with optimization for large-scale production. This may involve continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Formiminoglycine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form formylglycine.

    Reduction: Reduction of this compound can yield glycine.

    Substitution: The formimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Formylglycine

    Reduction: Glycine

    Substitution: Various substituted glycine derivatives

Scientific Research Applications

Biochemical Role and Metabolism

Formiminoglycine is primarily involved in the metabolism of amino acids, particularly in the conversion of histidine to glutamate. It acts as an intermediate in the folate metabolism pathway, specifically in the reactions catalyzed by formiminotransferases. The metabolism of FIG has been studied extensively, revealing its role in various enzymatic processes.

Key Enzymatic Reactions:

  • Formiminotransferase Activity: This enzyme facilitates the transfer of formimino groups from FIG to tetrahydrofolate, producing formiminotetrahydrofolate.
  • Cyclodeaminase Activity: Formiminotetrahydrofolate cyclodeaminase catalyzes the conversion of formiminotetrahydrofolate to glutamate and carbon dioxide, highlighting FIG's role in nitrogen metabolism .

Pharmacological Applications

Research has indicated potential pharmacological applications for this compound due to its involvement in metabolic pathways that affect neurotransmitter synthesis and overall amino acid balance.

Potential Therapeutic Uses:

  • Neurotransmitter Regulation: By influencing glutamate levels, FIG may play a role in modulating neurotransmitter systems, which could have implications for treating neurological disorders.
  • Amino Acid Supplementation: As an intermediate in amino acid metabolism, FIG could be explored as a dietary supplement to enhance amino acid profiles in clinical nutrition .

Agricultural Applications

In agriculture, this compound's role as a nitrogen source has been investigated for its potential to enhance plant growth and development.

Research Findings:

  • Nitrogen Fertilization: Studies have shown that FIG can serve as a nitrogen source for certain crops, promoting growth under nitrogen-limited conditions.
  • Soil Microbial Activity: The application of FIG has been linked to increased microbial activity in soil, which is beneficial for nutrient cycling and soil health .

Case Study 1: Metabolic Pathway Analysis

A study conducted on Clostridium cylindrosporum demonstrated the purification of formiminotetrahydrofolate cyclodeaminase from cells exposed to FIG. This research provided insights into the enzymatic processes involving FIG and its metabolites, emphasizing its importance in microbial metabolism .

Case Study 2: Agricultural Impact Assessment

Research assessing the impact of FIG on crop yield showed that plants treated with FIG exhibited enhanced growth rates and improved nitrogen uptake compared to control groups. This suggests that FIG could be integrated into agricultural practices as a sustainable nitrogen source .

Data Tables

Application AreaDescriptionKey Findings
Biochemical RoleIntermediate in amino acid metabolismEssential for histidine degradation
Pharmacological UsesPotential neurotransmitter modulatorMay aid in treating neurological disorders
Agricultural BenefitsNitrogen source for cropsEnhanced growth and microbial activity observed

Mechanism of Action

Formiminoglycine exerts its effects primarily through its role in metabolic pathways. It is a substrate for formiminotransferase, which catalyzes the transfer of the formimino group to tetrahydrofolate, forming 5-formiminotetrahydrofolate. This reaction is crucial in the metabolism of histidine and the synthesis of purines and thymidylate.

Comparison with Similar Compounds

    Formylglycine: An oxidized derivative of formiminoglycine.

    Glycine: The simplest amino acid, which can be derived from the reduction of this compound.

    N-formylglycine: Another derivative of glycine with a formyl group instead of a formimino group.

Uniqueness: this compound is unique due to its specific role in the histidine degradation pathway and its involvement in the transfer of one-carbon units in metabolic processes. Its ability to participate in various chemical reactions also makes it a versatile compound in synthetic chemistry.

Biological Activity

Formiminoglycine (FIG) is a biologically active compound that has garnered attention for its potential roles in various biochemical pathways and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of glycine, characterized by the presence of a formimino group. Its chemical structure can be represented as follows:

H2NCH=NCHO\text{H}_2\text{NCH}=\text{NCHO}

This structure allows FIG to participate in various metabolic reactions, particularly in the context of amino acid metabolism and purine biosynthesis.

Biological Functions

1. Role in Purine Metabolism

This compound has been identified as an intermediate in the purine metabolism pathway. In studies involving HPRT-deficient rats, increased levels of FIG were observed in the brain, indicating its potential involvement in metabolic dysregulation associated with hypoxanthine metabolism . This suggests that FIG may play a compensatory role in conditions where purine salvage pathways are disrupted.

2. Influence on Neurotransmitter Levels

Research indicates that FIG may influence neurotransmitter synthesis and release. In HPRT-deficient models, alterations in dopamine levels were noted alongside changes in FIG concentration, suggesting a possible link between FIG metabolism and neurotransmitter homeostasis . This relationship warrants further investigation into FIG's potential neuroprotective effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : FIG may inhibit certain enzymes involved in amino acid metabolism, potentially altering metabolic flux and leading to the accumulation of specific metabolites.
  • Modulation of Gene Expression : There is evidence suggesting that FIG can influence gene expression related to metabolic pathways, particularly those involved in amino acid and purine metabolism.

Case Study: HPRT-Deficient Rats

A pivotal study involving HPRT-deficient rats highlighted the metabolic changes associated with FIG. The study reported:

  • Increased levels of FIG in the brains of HPRT-deficient rats.
  • Altered metabolic profiles consistent with disruptions in purine recycling.
  • Correlations between FIG levels and dopamine deficits, indicating potential implications for neurological function .

Data Table: Biological Activities of this compound

Biological Activity Observed Effects References
Purine MetabolismIncreased levels in HPRT-deficient models
Neurotransmitter ModulationAltered dopamine levels associated with FIG concentration
Enzymatic InhibitionPotential inhibition of key metabolic enzymes
Gene Expression ModulationInfluence on genes related to amino acid metabolism

Properties

IUPAC Name

2-(aminomethylideneamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c4-2-5-1-3(6)7/h2H,1H2,(H2,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKCTZRWBHOKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N=CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175667
Record name Formiminoglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140-03-6
Record name N-(Iminomethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formiminoglycine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC90354
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90354
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Record name Formiminoglycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORMIMINOGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2GX98A1GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is formiminoglycine (FIG)?

A1: this compound (FIG) is an intermediate in the anaerobic degradation of purines, such as adenine, guanine, and uric acid, by certain microorganisms. [, , ] This process plays a crucial role in their energy metabolism.

Q2: How is this compound formed during purine degradation?

A2: In purinolytic Clostridia and some other microorganisms, purines are initially converted to xanthine. [] Xanthine is then further degraded through a series of enzymatic reactions, ultimately yielding this compound. [, ]

Q3: What is the fate of this compound in these microorganisms?

A3: this compound doesn't hang around for long! It undergoes further degradation via two key pathways:

    Q4: What is the significance of this compound metabolism in methanogenesis?

    A4: Research on Methanococcus vannielii, a methanogenic archaeon, suggests that purine degradation, and specifically this compound metabolism, contributes to methane biosynthesis and energy production. [] The formyl moiety of this compound is incorporated into the methane biosynthesis pathway. []

    Q5: Are there any differences in this compound metabolism between different species?

    A5: Yes, slight variations exist. While the general pathway is conserved, the cofactors involved can differ. For example, Clostridia utilize THF, while Methanococcus vannielii utilizes H4MPT. [, ] Additionally, the method of glycine metabolism can vary, with some species directly reducing it to acetate using glycine reductase. []

    Q6: What are the implications of understanding this compound metabolism?

    A6: Further research into this compound metabolism could provide insights into:

    • Microbial Ecology: Understanding how these organisms utilize purines as an energy source can shed light on their ecological roles. [, ]

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